molecular formula C13H26O2 B100610 2-Ethylhexyl pivalate CAS No. 16387-18-1

2-Ethylhexyl pivalate

Cat. No. B100610
CAS RN: 16387-18-1
M. Wt: 214.34 g/mol
InChI Key: DGGIWFWLKMKNQZ-UHFFFAOYSA-N
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Description

2-Ethylhexyl pivalate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and reactions are discussed, such as propargylic pivalates and their transformations into dienes , the lithiation of pivalamide derivatives , and the synthesis of esters like 2-ethylhexyl oleate . These studies provide insights into the chemical behavior and synthesis of pivalate esters, which can be extrapolated to understand 2-ethylhexyl pivalate.

Synthesis Analysis

The synthesis of pivalate esters can involve various catalytic processes. For instance, propargylic pivalates are transformed into dienes through a selective 1,2-acyloxy migration catalyzed by gold, which is highly stereoselective and can be used for further Diels-Alder reactions . Similarly, the synthesis of 2-ethylhexyl oleate, an ester with a structure related to 2-ethylhexyl pivalate, is catalyzed by Candida antarctica lipase immobilized on a magnetic support, indicating that enzymatic catalysis can be an effective method for ester synthesis .

Molecular Structure Analysis

The molecular structure of ethyl pivalate, a compound structurally similar to 2-ethylhexyl pivalate, has been studied using microwave spectroscopy. Two conformers of ethyl pivalate were identified, and their rotational constants and centrifugal distortion constants were determined . This suggests that 2-ethylhexyl pivalate may also exhibit conformational isomerism, which could be studied using similar spectroscopic techniques.

Chemical Reactions Analysis

The reactivity of pivalate derivatives is highlighted in several studies. For example, the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide followed by reactions with various electrophiles leads to high yields of products with ring substitution . Additionally, the synthesis of bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine demonstrates the potential of pivalate esters to form prodrugs with enhanced in vitro potency against viruses .

Physical and Chemical Properties Analysis

The physical and chemical properties of pivalate esters can be inferred from related compounds. For instance, the synthesis of 2-ethylhexyl oleate reveals that the reaction is endothermic with a positive entropy change, and the catalytic process is influenced by the acid/alcohol molar ratio and temperature . The stability and reactivity of the pivaloyloxymethyl group in RNA helices suggest that pivalate esters can increase nuclease resistance and potentially affect duplex stability . Lastly, the reactive extraction of 2-ethylhexyl acrylate using a deep eutectic solvent indicates that pivalate esters could be synthesized using innovative solvent-catalyst systems .

Scientific Research Applications

Extraction Behavior of Metal Ions

2-Ethylhexyl pivalate, as a derivative of N,N-dialkyl amides, has been studied for its impact on the extraction behavior of metal ions like uranium (U(VI)) and thorium (Th(IV)). It was found that branching at the Cα atom adjacent to the carbonyl group significantly affects the extraction efficiency. This is particularly relevant for nuclear fuel cycle applications, where precise extraction of specific ions is critical (Verma et al., 2014).

Influence on Carnitine Levels and Ketosis

Studies on sodium pivalate, which is conjugated to carnitine, have shown that it can induce secondary carnitine deficiency. This reduction in tissue and plasma carnitine levels and the consequent increase in ketosis in rats offer insights into metabolic processes and potential therapeutic applications (Bianchi & Davis, 1991).

Anti-Cataract Effects

The acylated derivative of 2-Ethylhexyl pivalate, specifically HDMF pivalate, demonstrated a marked protective effect against cataract development in rats. This suggests potential applications in ophthalmology, particularly in the prevention and treatment of cataracts (Sasaki et al., 1998).

Application in Polymer Membranes

2-Ethylhexyl pivalate-related compounds have been explored for their use in polymer inclusion membranes. These membranes have applications in the extraction and transport of metal ions, such as uranium, highlighting their significance in environmental and industrial processes (St John et al., 2012).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 2-Ethylhexyl pivalate, like bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine, have been developed as prodrugs. These compounds show enhanced in vitro potency against viruses like HSV and HIV, signifying their importance in antiviral therapy (Starrett et al., 1992).

properties

IUPAC Name

2-ethylhexyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGIWFWLKMKNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936882
Record name 2-Ethylhexyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl pivalate

CAS RN

16387-18-1
Record name 2-Ethylhexyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16387-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEXYL PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M55ILZ78FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Villa, E Mariani, A Loupy, C Grippo, GC Grossi… - Green …, 2003 - pubs.rsc.org
Solid–liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media were applied, as green chemistry procedures, to the synthesis under mild conditions of long …
Number of citations: 45 pubs.rsc.org
M Deguchi, YM Todorov, K Abe - Electrochimica Acta, 2023 - Elsevier
… In this paper, we decided to use n-heptyl pivalate (PV-HP, 1a) and 2-ethylhexyl pivalate (PV-EH, 1b), shown in Fig. 1, which function to improve the permeability of polyolefin separators […
Number of citations: 0 www.sciencedirect.com
SB Junior, AM Tavares, J Teixeira Filho, CA Zini… - Food Research …, 2012 - Elsevier
The volatile fractions of three varieties of chilli peppers at two stages of maturity were characterised using headspace solid phase micro-extraction (HS-SPME), gas chromatography (GC-…
Number of citations: 71 www.sciencedirect.com
C Villa - Analysis of cosmetic products, 2018 - Elsevier
The investigation and application of the green chemistry principles have led to a high level of change in the manufacturing and design of chemical products, with the development of …
Number of citations: 8 www.sciencedirect.com
D Bogdal, A Loupy - Organic Process Research & Development, 2008 - ACS Publications
By coupling microwave activation and PTC conditions, substantial improvements in numerous organic reactions are described under simple and safe conditions. Generally, better yields …
Number of citations: 63 pubs.acs.org

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